4-Amino-D-phenylalanine

Overview

Description

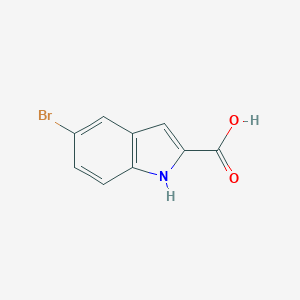

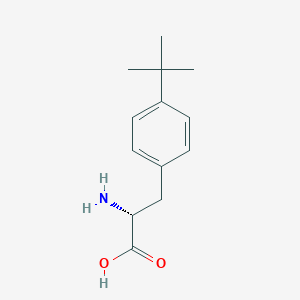

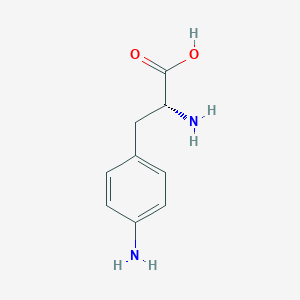

4-amino-D-phenylalanine is the D-enantiomer of 4-aminophenylalanine. It is an enantiomer of a 4-amino-L-phenylalanine.

Mechanism of Action

Target of Action

It’s worth noting that amino acids and their derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s known that amino acids and their derivatives can participate in a variety of biochemical reactions, including transamination, decarboxylation, and others . These reactions can lead to changes in the activity of enzymes, the function of receptors, and the regulation of metabolic pathways .

Biochemical Pathways

®-2-Amino-3-(4-aminophenyl)propanoic acid, being an amino acid derivative, is likely to be involved in amino acid metabolism. Amino acids play crucial roles in various biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy production . They can also influence the urea cycle, which is responsible for the detoxification of ammonia in the body .

Pharmacokinetics

As an amino acid derivative, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Amino acids and their derivatives can influence a variety of cellular processes, including protein synthesis, cell signaling, and energy metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of ®-2-Amino-3-(4-aminophenyl)propanoic acid . For instance, the pH can affect the ionization state of the molecule, thereby influencing its absorption and distribution. Temperature can affect the rate of biochemical reactions, while other molecules can interact with ®-2-Amino-3-(4-aminophenyl)propanoic acid, potentially altering its effects .

Biochemical Analysis

Biochemical Properties

D-4-Aminophenylalanine participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for phenylalanine ammonia-lyase (PAL), a key enzyme involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the production of a diverse group of secondary metabolites, including flavonoids, which are crucial for plant growth and development .

Cellular Effects

The effects of D-4-Aminophenylalanine on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of D-4-Aminophenylalanine involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it can be converted into tyrosine, which is then converted into L-DOPA, leading to the synthesis of dopamine, norepinephrine, and epinephrine .

Temporal Effects in Laboratory Settings

The effects of D-4-Aminophenylalanine can change over time in laboratory settings. Studies have shown that 5.7 g L−1 of 4APhe was produced from enzymatic hydrolysis by HKE6027, which was 24% lower than that obtained from glucose . This indicates that the stability, degradation, and long-term effects of D-4-Aminophenylalanine on cellular function can vary depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of D-4-Aminophenylalanine can vary with different dosages in animal models. For instance, studies have shown that phenylalanine can help treat chronic pain, strengthen the effect of UVA radiation for people with vitiligo, and even improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models .

Metabolic Pathways

D-4-Aminophenylalanine is involved in several metabolic pathways. It is a substrate for the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the first step in the phenylpropanoid metabolic pathway . This pathway leads to the biosynthesis of a diverse group of secondary metabolites .

Subcellular Localization

It is likely that this compound is localized in the cytoplasm, as suggested by studies on similar compounds

Properties

IUPAC Name |

(2R)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102281-45-8 | |

| Record name | p-Amino-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Amino-D-phenylalanine in targeting αvβ3 integrin?

A1: this compound plays a crucial role in a novel approach to targeted cancer therapy. Researchers have successfully synthesized conjugates using Doxsaliform, a prodrug of the chemotherapy agent Doxorubicin, and peptides that target the αvβ3 integrin, a protein often overexpressed in cancer cells []. In these conjugates, this compound is incorporated into the structure of the targeting peptide, cyclic-(N-Me-VRGDf), providing a specific site for attaching Doxsaliform. This strategic modification maintains the high affinity of the peptide for αvβ3 integrin, enabling targeted delivery of the Doxorubicin prodrug to cancer cells [].

Q2: How is this compound utilized in the development of enantioselective sensors?

A2: this compound serves as a key component in creating a highly enantioselective capacitive immunosensor for detecting chiral amino acids []. In this application, this compound is immobilized onto a gold electrode surface. Its specific interaction with an anti-D-amino acid antibody leads to detectable capacitance changes, allowing for the highly sensitive detection of D-amino acids, such as D-phenylalanine, even within mixtures containing both enantiomers [].

Q3: Can you describe a synthetic method for producing biotinylated this compound?

A3: A rapid and efficient one-step synthesis method has been developed for producing biotinylated this compound with Fmoc protection at the α-amino group []. This method explores various coupling reagents, with 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (HBTU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) proving particularly effective for achieving high yields of the desired biotinylated product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.